REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CC=C)(=O)C.OOS([O-])=O.[K+].[O-:21]S([O-])=O.[Na+].[Na+].[CH3:27][CH2:28][O:29][C:30]([CH3:32])=[O:31]>CN(C=O)C.O=[Os](=O)(=O)=O>[C:30]([O:29][CH2:28][CH2:27][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:4])=[O:21])(=[O:31])[CH3:32] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCCCCC=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 3 hours or until the solution
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction which
|
Type
|
STIRRING
|
Details
|
stirred for an additional hour or until solution
|
Type
|
EXTRACTION
|
Details
|
to extract the products and 1N HCl
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with 1N HCl (50 mL×3) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |